molecular formula C58H109NO31 B6318791 Acid-PEG25-NHS ester

Acid-PEG25-NHS ester

Cat. No.: B6318791
M. Wt: 1316.5 g/mol
InChI Key: XZSKTNJHWDTIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG25-NHS ester (CAS: 1643594-31-3) is a polyethylene glycol (PEG)-based heterobifunctional linker widely employed in proteolysis-targeting chimeras (PROTACs). Its structure comprises a 25-unit PEG spacer, an N-hydroxysuccinimide (NHS) ester at one terminus for amine conjugation, and a carboxylic acid (-COOH) group at the other for further functionalization. This compound enables selective protein degradation by bridging a target protein ligand and an E3 ubiquitin ligase recruiter, leveraging the ubiquitin-proteasome system .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H109NO31/c60-55-1-2-56(61)59(55)90-58(64)4-6-66-8-10-68-12-14-70-16-18-72-20-22-74-24-26-76-28-30-78-32-34-80-36-38-82-40-42-84-44-46-86-48-50-88-52-54-89-53-51-87-49-47-85-45-43-83-41-39-81-37-35-79-33-31-77-29-27-75-25-23-73-21-19-71-17-15-69-13-11-67-9-7-65-5-3-57(62)63/h1-54H2,(H,62,63)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSKTNJHWDTIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H109NO31
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Mono-Protected PEG Diacid

The starting material, HOOC-PEG₂₅-OtBu (tert-butyl-protected PEG diacid), is synthesized via controlled polymerization or modification of commercially available PEG diols. The tert-butyl group protects one carboxylate, ensuring selective reactivity during subsequent steps.

NHS Ester Activation

The free carboxylic acid on the PEG chain is activated using carbodiimide chemistry. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF) facilitates the conversion of the carboxylate to an NHS ester:

HOOC-PEG25-OtBu+EDC/NHSNHS-PEG25-OtBu+Byproducts\text{HOOC-PEG}{25}\text{-OtBu} + \text{EDC/NHS} \rightarrow \text{NHS-PEG}{25}\text{-OtBu} + \text{Byproducts}

Reaction conditions include stirring at room temperature (RT) for 2–4 hours under inert atmosphere to minimize hydrolysis.

Deprotection of tert-Butyl Group

The tert-butyl group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the final product, NHS-PEG₂₅-COOH (this compound):

NHS-PEG25-OtBu+TFANHS-PEG25-COOH+t-Bu-OH\text{NHS-PEG}{25}\text{-OtBu} + \text{TFA} \rightarrow \text{NHS-PEG}{25}\text{-COOH} + \text{t-Bu-OH}

Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude product is purified via RP-HPLC using a C18 column and a gradient of acetonitrile in water. This step removes unreacted NHS, EDC urea byproducts, and partially hydrolyzed esters.

Tangential Flow Ultrafiltration

Post-HPLC, the product is desalted and concentrated using tangential flow ultrafiltration with a 3 kDa molecular weight cutoff membrane. This method retains the PEG conjugate while eliminating small-molecule impurities.

Lyophilization

The purified solution is lyophilized to obtain a stable, hygroscopic powder. Storage at -20°C under inert atmosphere prevents hydrolysis of the NHS ester.

Conjugation Strategies

NHS Ester Reactivity

The NHS ester reacts with primary amines (e.g., lysine residues on proteins) at pH 7.2–8.5 , forming stable amide bonds. Competing hydrolysis is minimized by maintaining low temperatures (0–4°C) and short reaction times (30 minutes–2 hours).

Carboxylic Acid Activation

The free carboxylic acid is conjugated to amines via EDC or HATU-mediated coupling. For example, in antibody-drug conjugate (ADC) synthesis:

Antibody-NH2+NHS-PEG25-COOHEDCAntibody-PEG25-COOH\text{Antibody-NH}2 + \text{NHS-PEG}{25}\text{-COOH} \xrightarrow{\text{EDC}} \text{Antibody-PEG}_{25}\text{-COOH}

Quality Control and Characterization

Analytical Methods

ParameterMethodSpecificationSource Reference
Molecular WeightMALDI-TOF MS1316.5 Da (±1 Da)
PurityRP-HPLC≥95%
Functional Groups1^1H-NMRNHS δ=2.8 ppm; PEG δ=3.6 ppm

Stability Assessment

Hydrolysis kinetics of the NHS ester are monitored at varying pH levels. At pH 7.0 , the half-life is 4–5 hours, decreasing to 10 minutes at pH 8.6 .

Applications in Bioconjugation

Protein-Polymer Conjugates

This compound enhances pharmacokinetics of therapeutic proteins (e.g., interferon-α) by reducing renal clearance and immunogenicity.

Nanoparticle Functionalization

The carboxylic acid group anchors PEG chains to iron oxide nanoparticles, while the NHS ester conjugates targeting ligands (e.g., antibodies).

Challenges and Optimization

Selective Activation

Ensuring mono-functionalization requires precise stoichiometry of EDC/NHS (1:1.2 molar ratio) and short reaction times to prevent di-NHS ester formation.

Hygroscopicity

The PEG backbone’s hygroscopic nature necessitates handling under dry nitrogen and storage with desiccants.

Scalability

Industrial-scale synthesis employs continuous-flow reactors to improve yield and reduce side reactions .

Chemical Reactions Analysis

NHS Ester Reaction with Primary Amines

The NHS ester moiety reacts with primary amines (e.g., ε-amines of lysine residues in proteins) under slightly alkaline conditions (pH 7.0–9.0) to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct .

Key Reaction Parameters

ParameterOptimal Range/ValueImpact on Reaction Efficiency
pH 7.0–7.5 (optimal) Higher pH accelerates hydrolysis .
Temperature 4°C–25°C Lower temps reduce hydrolysis rate.
Buffer Phosphate, HEPES, borate Avoid amine-containing buffers (e.g., Tris).
Reaction Time 0.5–4 hours Prolonged incubation increases hydrolysis.
  • Hydrolysis Competition : NHS esters hydrolyze in aqueous media, with a half-life of 4–5 hours at pH 7.0 (0°C) and 10 minutes at pH 8.6 (4°C) .

  • Solvent Compatibility : For storage, anhydrous DMSO/DMF is recommended to minimize hydrolysis .

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid undergoes activation via carbodiimide (e.g., EDC, DCC) or uronium-based reagents (e.g., HATU) to form an active ester, which subsequently reacts with primary or secondary amines to form stable amide bonds .

Comparison of Coupling Agents

ReagentActivation MechanismAdvantagesLimitations
EDC Forms O-acylisourea intermediateCost-effective, water-soluble .Requires NHS for stabilization.
DCC Generates stable NHS esterHigh yield in organic solvents .Insoluble in water; forms DCU.
HATU Forms active uronium complexRapid reaction, high efficiency .Expensive; moisture-sensitive.
  • Sequential Conjugation : The carboxylic acid can be modified post-NHS ester reaction, enabling multi-step bioconjugation .

  • Solubility Enhancement : The PEG spacer prevents aggregation, improving reaction kinetics in aqueous solutions .

Orthogonal Reactivity for Complex Conjugates

The dual functionality allows for:

  • Interprotein Crosslinking : NHS ester targets surface-exposed lysines, while the carboxylic acid links to another amine-containing molecule .

  • Charge Modification : The unreacted carboxylic acid can serve as a pH-dependent charge modulator in supramolecular assemblies .

Case Study: Protein-Polymer Conjugation

  • NHS Ester Reaction : Conjugate this compound to a lysine residue on an antibody (pH 7.2, 2 hours, 4°C) .

  • Carboxylic Acid Activation : Treat with EDC/NHS to activate the terminal COOH group .

  • Amine Coupling : React with a peptide’s N-terminus (pH 5.5–6.5, 1 hour) .

Stability and Storage Considerations

  • Lyophilized Form : Stable at -20°C for >2 years .

  • Solution Form : Use freshly prepared solutions in DMSO/DMF; discard unused portions .

This compound’s versatility stems from its PEG-enhanced solubility, orthogonal reactivity, and compatibility with diverse bioconjugation workflows. By optimizing pH, temperature, and coupling agents, researchers can achieve high-yield modifications for applications in drug delivery, diagnostics, and materials science .

Scientific Research Applications

Key Applications

  • Protein Labeling and Modification
    • Acid-PEG25-NHS ester is extensively used for labeling proteins and peptides. The NHS group reacts rapidly with primary amine groups at the N-terminus or lysine residues, facilitating the attachment of fluorescent tags or other functional moieties. This application is crucial for tracking proteins in cellular studies and assays .
  • Antibody-Drug Conjugates (ADCs)
    • The compound is pivotal in the development of ADCs, where it conjugates cytotoxic drugs to antibodies. The PEG spacer improves the pharmacokinetics of the conjugate by increasing solubility and reducing immunogenicity, leading to enhanced therapeutic efficacy .
  • Immunoassays
    • In immunoassays, this compound is employed to immobilize antibodies on solid supports. This immobilization enhances the sensitivity and specificity of assays like ELISA and Western blotting by ensuring stable binding of antibodies to target antigens .
  • Bioconjugation for Gene Delivery
    • The compound can be used to modify oligonucleotides or plasmids by attaching targeting ligands or delivery vehicles, improving gene delivery efficiency into cells. This application is particularly relevant in gene therapy research .

Data Tables

CrosslinkerReactivityApplication Area
This compoundAmine-reactiveProtein labeling
Sulfo-SMCCAmine + Thiol-reactiveAntibody conjugation
DSGAmine-reactiveProtein interaction studies

Case Studies

  • Case Study: Development of an ADC
    • In a study aimed at creating an ADC targeting breast cancer cells, researchers utilized this compound to conjugate a chemotherapeutic agent to a monoclonal antibody. The resulting ADC demonstrated improved solubility and targeted delivery, significantly enhancing cytotoxic effects on cancer cells while minimizing systemic toxicity .
  • Case Study: Protein Labeling for Cellular Imaging
    • A team investigating protein dynamics in live cells employed this compound to label a fluorescent tag to a specific protein. This allowed real-time visualization of protein interactions within cellular compartments, providing insights into cellular signaling pathways .
  • Case Study: Enhancing Gene Delivery
    • Research focused on improving gene delivery systems incorporated this compound to modify plasmids with targeting ligands. The modified plasmids exhibited increased uptake in target cells compared to unmodified controls, showcasing the efficacy of bioconjugation strategies in gene therapy applications .

Mechanism of Action

The mechanism of action of Acid-PEG25-NHS ester involves the formation of a stable amide bond between the NHS ester and a primary amine. The NHS ester is highly reactive towards primary amines, allowing for efficient conjugation under mild conditions. This reaction is facilitated by the presence of a coupling agent, which activates the carboxylic acid group and promotes the formation of the amide bond .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₅₈H₁₀₉NO₃₁
  • Molecular Weight : 1316.49 g/mol
  • Density : 1.31 g/cm³
  • Solubility : Water and organic solvents (e.g., DMSO, DMF) .
  • Storage : Stable at -20°C (powder) or -80°C (in solution) .

Comparative Analysis with Similar Compounds

Bis-PEG25-NHS Ester

Bis-PEG25-NHS ester (CAS: 2221948-96-3) is a homobifunctional PEG derivative containing two NHS ester groups , enabling simultaneous conjugation of two amine-containing molecules (e.g., proteins, peptides).

Key Properties :

  • Molecular Formula : C₆₂H₁₁₂N₂O₃₃
  • Molecular Weight : 1413.55 g/mol
  • Solubility : High aqueous solubility due to the hydrophilic PEG spacer .
  • Applications :
    • Crosslinking biomolecules (e.g., antibody-drug conjugates).
    • Protein labeling and sensor development .

Comparison with Acid-PEG25-NHS Ester :

Parameter This compound Bis-PEG25-NHS Ester
Functionality NHS + Carboxylic Acid Dual NHS Esters
Molecular Weight 1316.49 g/mol 1413.55 g/mol
Reactivity Sequential conjugation Simultaneous crosslinking
Primary Use PROTACs, targeted delivery Protein-protein conjugation
Solubility Moderate in water High in water
Key Reference

Acid-PEG13-NHS Ester

Acid-PEG13-NHS ester (CAS: 1807537-34-3) features a shorter PEG chain (13 units), altering solubility and steric properties.

Key Properties :

  • Molecular Formula: C₃₄H₆₁NO₁₉
  • Molecular Weight : 787.84 g/mol .
  • Applications :
    • Smaller payloads requiring reduced steric hindrance.
    • Faster reaction kinetics due to shorter PEG .

Comparison with this compound :

Parameter This compound Acid-PEG13-NHS Ester
PEG Length 25 units 13 units
Molecular Weight 1316.49 g/mol 787.84 g/mol
Solubility Higher (longer PEG) Lower (shorter PEG)
Steric Hindrance Higher Lower
Reaction Speed Slower Faster
Key Reference

7-AMCA NHS Ester

7-AMCA NHS ester (CAS: 113721-87-2) is a fluorescent labeling reagent with an NHS group for amine conjugation and a coumarin-derived fluorophore.

Key Properties :

  • Molecular Formula : C₁₆H₁₄N₂O₆
  • Molecular Weight : 330.29 g/mol .
  • Applications :
    • Fluorescent probes for imaging.
    • Protein interaction studies via FRET .

Comparison with this compound :

Parameter This compound 7-AMCA NHS Ester
Functionality NHS + Carboxylic Acid NHS + Fluorophore
Application Protein degradation Fluorescent labeling
Molecular Weight 1316.49 g/mol 330.29 g/mol
Key Reference

Azido-PEG4-NHS Ester

Azido-PEG4-NHS ester (CAS: 944251-24-5) combines an NHS ester for amine conjugation and an azide group for click chemistry (e.g., with DBCO).

Key Properties :

  • Molecular Formula : C₁₅H₂₄N₄O₈
  • Molecular Weight : 388.37 g/mol .
  • Applications :
    • Sequential bioconjugation (amine + azide).
    • Modular drug delivery systems .

Comparison with this compound :

Parameter This compound Azido-PEG4-NHS Ester
Functionality NHS + Carboxylic Acid NHS + Azide
PEG Length 25 units 4 units
Application PROTACs Click chemistry-based assays
Key Reference

Biological Activity

Acid-PEG25-NHS ester is a prominent compound in bioconjugation chemistry, particularly due to its application in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and its role as an amine-reactive crosslinker. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester. The structural formula is represented as:

  • Molecular Formula : C58H109NO31
  • Molecular Weight : 1316.5 g/mol
  • Purity : ≥95% .

The hydrophilic nature of PEG enhances the solubility of this compound in aqueous environments, making it suitable for various biological applications.

The NHS ester group reacts with primary amines (-NH2) under physiological conditions, forming stable amide bonds. This reaction is crucial for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. The general reaction scheme can be summarized as follows:

  • Activation : The NHS ester activates the carboxylic acid for nucleophilic attack by primary amines.
  • Conjugation : The primary amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide (NHS) .

Biological Applications

This compound has several notable applications in biological research:

  • PROTAC Synthesis : It serves as a linker in the design of PROTACs, which are innovative therapeutic agents that induce targeted protein degradation .
  • Protein Labeling : The compound is widely used to label proteins for various assays, including western blotting and flow cytometry.
  • Crosslinking Studies : It facilitates the study of protein-protein interactions by crosslinking target proteins in complex biological systems .

Table 1: Summary of Biological Activities and Applications

ApplicationDescriptionReferences
PROTAC DevelopmentUtilized as a linker to target specific proteins for degradation in cancer therapy.
Protein LabelingLabels primary amines on proteins for detection in biochemical assays.
CrosslinkingEnables study of protein interactions through stable covalent bonds.
Drug Delivery SystemsEnhances solubility and bioavailability of therapeutic agents through conjugation.

Case Study: PROTACs Targeting Oncogenic Proteins

Recent studies have demonstrated the efficacy of this compound in developing PROTACs aimed at degrading oncogenic proteins such as BRD4. By linking a ligand that binds to BRD4 with an E3 ligase recruiter through this compound, researchers have achieved selective degradation of BRD4 in cancer cell lines, leading to reduced cell proliferation .

Q & A

Basic Research Questions

Q. What is the molecular structure and key functional groups of Acid-PEG25-NHS ester, and how do they influence its reactivity in bioconjugation?

  • This compound consists of a 25-unit polyethylene glycol (PEG) chain, a carboxylic acid group, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds at pH 7–9, while the carboxylic acid allows further functionalization (e.g., coupling to other ligands via EDC/NHS chemistry) .
  • Methodological Tip : Optimize reaction pH (7.5–8.5) and molar ratios (typically 5–20-fold excess of NHS ester to amine groups) to maximize conjugation efficiency. Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted linker .

Q. How should this compound be stored to maintain stability, and what solvent systems are compatible?

  • Store the lyophilized powder at -20°C for long-term stability. For in-solution use, prepare fresh aliquots in anhydrous DMSO or DMF and store at -80°C for ≤1 year. Avoid aqueous buffers during storage to prevent hydrolysis of the NHS ester .
  • Critical Consideration : Pre-chill solvents to 4°C before dissolving to minimize premature hydrolysis.

Q. What analytical techniques are used to confirm successful conjugation of this compound to target molecules?

  • MALDI-TOF Mass Spectrometry : Detects mass shifts corresponding to PEGylation.
  • HPLC-SEC : Separates conjugated vs. unmodified biomolecules based on size.
  • Fluorescent Labeling : Track conjugates if a fluorescent tag is co-conjugated .

Advanced Research Questions

Q. How does the PEG chain length (e.g., PEG25 vs. shorter/longer PEGs) impact the efficacy of PROTACs synthesized using this compound?

  • The 25-unit PEG spacer balances flexibility and steric hindrance, enabling optimal proximity between the E3 ligase ligand and target protein in PROTACs. Shorter PEGs may restrict ternary complex formation, while longer chains reduce cellular uptake efficiency .
  • Experimental Design : Compare degradation efficiency (DC50 values) of PROTACs with varying PEG lengths using Western blotting or cellular viability assays .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound conjugates?

  • Data Contradiction Analysis :

  • Solubility Issues : PEGylation generally enhances aqueous solubility, but aggregation may occur if the conjugated biomolecule is hydrophobic. Use dynamic light scattering (DLS) to assess particle size.
  • Stability Variability : Hydrolysis rates depend on buffer composition (e.g., amine-containing buffers quench NHS esters). Validate buffer compatibility via NMR or UV-Vis monitoring of NHS ester degradation .

Q. What strategies mitigate nonspecific binding or off-target effects when using this compound in live-cell imaging or in vivo studies?

  • Optimization Approaches :

  • Blocking Agents : Pre-treat cells with bovine serum albumin (BSA) or inert PEG derivatives to saturate nonspecific binding sites.
  • Dose Titration : Determine the minimum effective concentration to reduce background signal .

Methodological Challenges and Solutions

Q. How can researchers address low conjugation efficiency when coupling this compound to amine-rich proteins?

  • Troubleshooting Guide :

  • Excess Reactant : Use a 10:1 molar ratio of NHS ester to protein amines.
  • pH Adjustment : Ensure reaction pH is 8.0–8.5 to deprotonate lysine residues.
  • Competing Hydrolysis : Conduct reactions at 4°C to slow NHS ester degradation .

Q. What are the best practices for integrating this compound into multi-step syntheses (e.g., PROTACs or fluorescent probes)?

  • Stepwise Protocol :

Primary Conjugation : Link the NHS ester to the first ligand (e.g., E3 ligase binder).

Carboxylic Acid Activation : Use EDC/sulfo-NHS to couple the acid group to a second ligand (e.g., target protein binder).

Purification : Employ gradient HPLC to isolate the final product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.